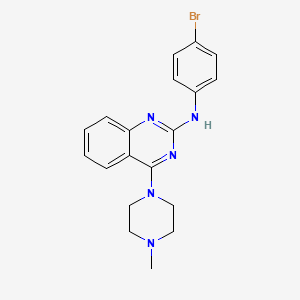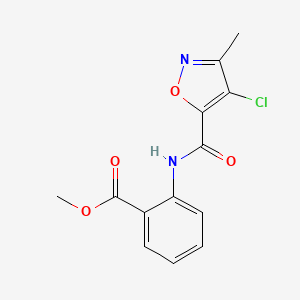![molecular formula C16H14F3NO3 B5593769 3,4-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzamide CAS No. 5611-02-9](/img/structure/B5593769.png)
3,4-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzamide is a useful research compound. Its molecular formula is C16H14F3NO3 and its molecular weight is 325.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 325.09257779 g/mol and the complexity rating of the compound is 403. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antitubercular Activity
- Antimicrobial Applications : Some benzamide derivatives have shown significant antimicrobial and antitubercular activities, suggesting potential use in developing new antimicrobial agents. Specifically, novel trihydroxy benzamido azetidin-2-one derivatives have been synthesized and screened for antimicrobial and antitubercular activities, indicating the emergence of new antimicrobial compounds (Ilango & Arunkumar, 2011).
Polymer Synthesis and Material Properties
- Polymer Synthesis : Research on the synthesis of organosoluble polyimides with trifluoromethyl-substituted benzene in the side chain has contributed to the development of polymers with good solubility in strong organic solvents, high glass-transition temperatures, and good thermal stability. Such polyimides could be useful for various industrial applications due to their enhanced material properties (Liu et al., 2002).
Material Science and Engineering
- Material Engineering Applications : The study of new aromatic diamines substituted with a trifluoromethyl group in the side chain for the preparation of polyimides highlights the role of these compounds in creating materials with desirable properties like good solubility and thermal stability. This research indicates the potential for benzamide derivatives in developing advanced materials for engineering and technology sectors (J. Liu et al., 2002).
Drug Development and Biological Applications
- Cancer Research : Benzamide derivatives have been evaluated for their antitumor activity against cancer stem cells, demonstrating potential applications in cancer research and therapy. For instance, compounds designed with 3,4-dimethoxy substituents have shown activity against colon cancer cell lines, highlighting their potential in developing novel anticancer therapies (Bhat et al., 2016).
Eigenschaften
IUPAC Name |
3,4-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO3/c1-22-13-8-7-10(9-14(13)23-2)15(21)20-12-6-4-3-5-11(12)16(17,18)19/h3-9H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPXBYLYTOMONN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350411 |
Source


|
| Record name | 3,4-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5611-02-9 |
Source


|
| Record name | 3,4-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1-benzyl-1H-imidazol-2-yl)-1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]piperidine](/img/structure/B5593707.png)
![3-methyl-N-[4-morpholin-4-yl-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-4,5-dihydroisoxazole-5-carboxamide](/img/structure/B5593710.png)
![2-(3-methoxypropyl)-9-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5593724.png)
![4-{2-[(2-isopropyl-5-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 4-bromobenzoate](/img/structure/B5593731.png)
![1-BENZOYL-4-[(3-METHOXYPHENYL)METHYL]PIPERAZINE](/img/structure/B5593734.png)
![1,9-dioxaspiro[5.5]undec-4-yl{2-[3-(trifluoromethyl)phenyl]ethyl}amine](/img/structure/B5593739.png)

![2-[(5-Chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B5593754.png)

![2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B5593771.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B5593777.png)
![2-(2-hydroxyethyl)-8-[(5-methyl-3-thienyl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5593801.png)

